molecular formula C9H14N2O2S B6086618 2-(butan-2-ylsulfanyl)-6-hydroxy-3-methylpyrimidin-4(3H)-one

2-(butan-2-ylsulfanyl)-6-hydroxy-3-methylpyrimidin-4(3H)-one

Cat. No.: B6086618
M. Wt: 214.29 g/mol
InChI Key: PZAKLTIDZDOPIG-UHFFFAOYSA-N
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Description

2-(butan-2-ylsulfanyl)-6-hydroxy-3-methylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biological systems, including DNA and RNA structures

Properties

IUPAC Name

2-butan-2-ylsulfanyl-6-hydroxy-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-4-6(2)14-9-10-7(12)5-8(13)11(9)3/h5-6,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAKLTIDZDOPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC(=CC(=O)N1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butan-2-ylsulfanyl)-6-hydroxy-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the Butan-2-ylsulfanyl Group: The butan-2-ylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the butan-2-ylsulfanyl moiety.

    Methylation: The methyl group at the 3-position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(butan-2-ylsulfanyl)-6-hydroxy-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The butan-2-ylsulfanyl group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Pyrimidinone derivatives.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(butan-2-ylsulfanyl)-6-hydroxy-3-methylpyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides, due to its potential activity against various plant pathogens.

Mechanism of Action

The mechanism of action of 2-(butan-2-ylsulfanyl)-6-hydroxy-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Binding to nucleic acids and interfering with their replication or transcription processes.

    Modulating Receptor Activity: Interacting with cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(butan-2-ylsulfanyl)-4-hydroxy-6-methylpyrimidine: Similar structure but with different functional group positions.

    2-(butan-2-ylsulfanyl)-6-hydroxy-4-methylpyrimidine: Similar structure but with different functional group positions.

    2-(butan-2-ylsulfanyl)-3-hydroxy-6-methylpyrimidine: Similar structure but with different functional group positions.

Uniqueness

2-(butan-2-ylsulfanyl)-6-hydroxy-3-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and their positions on the pyrimidine ring

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